4,4'-Bipyridinium, 1,1'-didecyl-, dichloride
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-bipyridinium derivatives typically involves the coupling of pyridine derivatives. One common method is the Zincke reaction, which involves the cyclocondensation of aromatic diamines with 1,1’-bis(2,4-dinitrophenyl)-4,4’-bipyridinium salts . This reaction is carried out under controlled conditions to produce conjugated oligomers containing multiple aromatic or heterocyclic residues.
Industrial Production Methods
Industrial production of 4,4’-bipyridinium compounds often involves large-scale coupling reactions using metal catalysts. Methods such as Suzuki coupling, Stille coupling, and Negishi coupling are employed to achieve high yields and efficient production . These methods are optimized to minimize the coordination of the product with the metal center, which can decrease catalytic activity.
Chemical Reactions Analysis
Types of Reactions
4,4’-Bipyridinium, 1,1’-didecyl-, dichloride undergoes various types of chemical reactions, including:
Reduction: The compound can be reduced to its neutral state using reducing agents like sodium borohydride.
Substitution: Substitution reactions can occur, particularly in the presence of strong nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include sodium borohydride for reduction and various oxidizing agents for oxidation. The reactions are typically carried out under controlled conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of 4,4’-bipyridinium compounds typically results in the formation of neutral bipyridinium species, while oxidation can lead to the formation of radical cations .
Scientific Research Applications
4,4’-Bipyridinium, 1,1’-didecyl-, dichloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4,4’-bipyridinium, 1,1’-didecyl-, dichloride involves its ability to undergo reversible redox reactions. The compound can accept and donate electrons, making it useful in electrochemical applications. The molecular targets and pathways involved in its action are primarily related to its redox properties and ability to form stable radical cations .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4,4’-bipyridinium, 1,1’-didecyl-, dichloride include other viologen derivatives such as:
- 1,1’-Dioctadecyl-4,4’-bipyridinium dibromide
- 1,1’-Dibenzyl-4,4’-bipyridinium dichloride
- 1,1’-Bis((3-carboxylatobenzyl)-4,4’-bipyridinium) dichloride
Uniqueness
What sets 4,4’-bipyridinium, 1,1’-didecyl-, dichloride apart from other similar compounds is its specific alkyl chain length and the resulting electrochemical properties. The didecyl substituents provide unique solubility and stability characteristics, making it particularly useful in certain industrial and research applications .
Properties
IUPAC Name |
1-decyl-4-(1-decylpyridin-1-ium-4-yl)pyridin-1-ium;dichloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50N2.2ClH/c1-3-5-7-9-11-13-15-17-23-31-25-19-29(20-26-31)30-21-27-32(28-22-30)24-18-16-14-12-10-8-6-4-2;;/h19-22,25-28H,3-18,23-24H2,1-2H3;2*1H/q+2;;/p-2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUINEXSTRDZFCS-UHFFFAOYSA-L | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)CCCCCCCCCC.[Cl-].[Cl-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50Cl2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90742649 | |
Record name | 1,1'-Didecyl-4,4'-bipyridin-1-ium dichloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90742649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
509.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74019-09-3 | |
Record name | 1,1'-Didecyl-4,4'-bipyridin-1-ium dichloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90742649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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